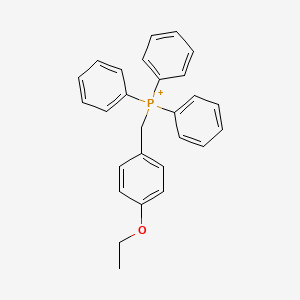
(4-Ethoxybenzyl)triphenylphosphonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxybenzyl)triphenylphosphonium is a useful research compound. Its molecular formula is C27H26OP+ and its molecular weight is 397.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
One of the most notable applications of (4-ethoxybenzyl)triphenylphosphonium is its use as a corrosion inhibitor for mild steel in acidic environments. Research has demonstrated its effectiveness in reducing corrosion rates significantly. Key findings include:
- Inhibition Efficiency : Studies show that at an optimal concentration of 10−2 M, the compound exhibits approximately 98% inhibition efficiency against corrosion in 0.5 M sulfuric acid solutions .
- Mechanism : The inhibition mechanism is primarily mixed cathodic-anodic, involving both physisorption and chemisorption on the metal surface. Quantum chemical calculations support these findings by elucidating molecular interactions at the atomic level .
- Comparative Analysis : In comparative studies with other phosphonium salts, this compound has shown superior corrosion inhibition properties due to its unique structural features, including the ethoxy substituent which enhances adsorption capabilities .
Table 1: Corrosion Inhibition Efficiency of this compound
| Concentration (M) | Inhibition Efficiency (%) |
|---|---|
| 10−2 | 98 |
| 10−3 | 85 |
| 10−4 | 70 |
Biological Applications
Beyond its industrial applications, this compound has been investigated for potential biological activities:
- Drug Delivery Systems : Its structural characteristics suggest possible applications in drug delivery, particularly for targeting specific tissues or cells due to its ability to interact with biological membranes.
- Antimicrobial Properties : Preliminary studies indicate that phosphonium compounds may possess antimicrobial properties, making them candidates for further research in pharmaceutical applications.
Case Studies
Several case studies highlight the effectiveness of this compound in practical applications:
Case Study 1: Corrosion Inhibition in Industrial Settings
A study conducted on mild steel samples immersed in acidic solutions demonstrated that the addition of this compound significantly reduced corrosion rates compared to untreated samples. Electrochemical techniques such as galvanostatic polarization were employed to assess performance, revealing a direct correlation between concentration and inhibition efficiency .
In vitro assays have been conducted to evaluate the antimicrobial activity of various phosphonium compounds, including this compound. Results indicated promising activity against several bacterial strains, warranting further exploration into its potential as an antimicrobial agent.
Analyse Des Réactions Chimiques
Wittig Reactions
EBTPPB serves as a precursor to phosphonium ylides, which react with carbonyl compounds to form alkenes. The ylide is generated by deprotonation with strong bases like NaH or KOtBu .
Mechanism:
-
Ylide Formation:
EBTPPB+Base→Ylide+HBr+Base H+ -
Alkene Formation:
Ylide+RCHO→RCH CH2+Triphenylphosphine oxide TPPO
Example Reaction with Benzaldehyde:
EBTPPB+BenzaldehydeKOtBu THFStilbene derivative+TPPO
Optimized Conditions:
Work-Up:
TPPO, a byproduct, is removed via filtration or liquid-liquid extraction. Table 1 illustrates TPPO removal efficiency during a scaled-up Wittig reaction .
| Stage | TPPO Content (wt%) |
|---|---|
| Crude Reaction Mixture | 29.33 |
| After Filtration | 0.14 |
| Final Product (Pure) | 0.05 |
Substitution Reactions
EBTPPB participates in nucleophilic substitutions due to the labile bromide ion. For example, it reacts with nucleophiles (e.g., iodide or acetate) in polar solvents.
General Reaction:
EBTPPB+Nu−→ 4 Ethoxybenzyl triphenylphosphonium Nu+Br−
Applications:
-
Anion exchange for tailored solubility or reactivity in specific solvents.
Spectroscopic Characterization
EBTPPB’s structure is confirmed via NMR and FTIR spectroscopy :
¹H NMR (CDCl₃):
-
δ 1.42 (t, 3H, -OCH₂CH₃)
-
δ 3.98–4.12 (m, 2H, -OCH₂CH₃)
-
δ 4.75 (d, 2H, P-CH₂-Ar)
-
δ 6.80–7.80 (m, aromatic protons).
FTIR (cm⁻¹):
Stability and Decomposition
EBTPPB decomposes at elevated temperatures (>200°C) or under strong acidic/basic conditions, releasing phosphine oxides and aromatic byproducts .
Comparative Reactivity
EBTPPB exhibits enhanced reactivity compared to analogous phosphonium salts due to electron-donating ethoxy groups. Table 2 compares its performance with other inhibitors in corrosion studies (though primary use remains in synthesis) .
| Inhibitor | Inhibition Efficiency (%) |
|---|---|
| EBTPPB | 98.0 |
| Benzyltriphenylphosphonium | 85.0 |
| Ethyltriphenylphosphonium | 72.0 |
Propriétés
Formule moléculaire |
C27H26OP+ |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
(4-ethoxyphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C27H26OP/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-21H,2,22H2,1H3/q+1 |
Clé InChI |
QCMHSYZNHGLMAU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















